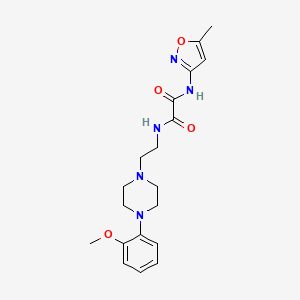
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, identified by CAS Number 1049420-34-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N5O4, with a molecular weight of 387.4 g/mol. It features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
| Property | Value |
|---|---|
| CAS Number | 1049420-34-9 |
| Molecular Formula | C19H25N5O4 |
| Molecular Weight | 387.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin (5-HT) and dopamine receptors. The piperazine ring is known to enhance binding affinity to these receptors, which may contribute to its psychoactive effects.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antidepressant Effects : Research indicates that derivatives of piperazine can exhibit antidepressant-like activity in animal models through modulation of serotonergic pathways.
- Antipsychotic Properties : Some studies suggest that compounds similar to this compound may have antipsychotic effects due to their ability to antagonize dopamine receptors.
- Neuroprotective Effects : There is emerging evidence that certain isoxazole derivatives can provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.
Case Study 1: Antidepressant Activity
In a controlled study involving mice, the administration of this compound resulted in a significant decrease in immobility time in the forced swim test, indicating potential antidepressant effects. The study utilized various doses and observed dose-dependent responses, confirming the compound's efficacy.
Case Study 2: Neuroprotective Effects
A recent in vitro study evaluated the neuroprotective properties of this compound against glutamate-induced neurotoxicity in neuronal cell cultures. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting a protective mechanism potentially mediated by its antioxidant properties.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-14-13-17(22-28-14)21-19(26)18(25)20-7-8-23-9-11-24(12-10-23)15-5-3-4-6-16(15)27-2/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCXMFPNNIXGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














